molecular formula C21H23N5O4 B2884978 8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878719-63-2

8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2884978
CAS No.: 878719-63-2
M. Wt: 409.446
InChI Key: VPMUJMPBSIWAKE-UHFFFAOYSA-N
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Description

8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by its purino[7,8-a]imidazole core, which is substituted with various functional groups, including methoxy, methyl, and oxopropyl groups.

Scientific Research Applications

8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

This is particularly relevant for compounds with biological activity. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting further studies that could be conducted based on the known properties and uses of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 2-methoxy-5-methylphenyl derivatives and purino[7,8-a]imidazole precursors. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the oxopropyl group may yield a corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its unique combination of functional groups and its potential for diverse applications in research and industry. Its structure allows for specific interactions with biological targets, making it a valuable compound for further study .

Properties

IUPAC Name

6-(2-methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-11-7-8-16(30-6)15(9-11)25-13(3)14(4)26-17-18(22-20(25)26)23(5)21(29)24(19(17)28)10-12(2)27/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMUJMPBSIWAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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